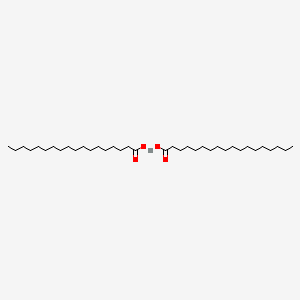

Zinc Stearate

Cat. No. B7822207

Key on ui cas rn:

51731-04-5

M. Wt: 632.3 g/mol

InChI Key: XOOUIPVCVHRTMJ-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US04220573

Procedure details

32.5 grams of a formulated Sulfo-EPT composition, 17.5 grams of HDPE, and 8.1 grams of stearic acid were blended in a Brabender mixing head for 13 minutes at 160° C. and 50 rpm. This blend was placed in a rubber mill and 2.6 grams of zinc acetate were added over a one minute time period while milling at 160° C. After the zinc acetate was completely added, the total blend was milled for an additional 31/2 minutes at 160° C. The Sulfo-EPT composition used in this experiment contained 30 milliequivalents of acid groups, and had been neutralized with 3 equivalents of magnesium hydroxide prior to blending. The amount of zinc acetate and stearic acid was sufficient to yield 3 equivalents of the preferential plasticizer zinc stearate.

[Compound]

Name

Sulfo

Quantity

32.5 g

Type

reactant

Reaction Step One

[Compound]

Name

HDPE

Quantity

17.5 g

Type

reactant

Reaction Step Two

[Compound]

Name

Sulfo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C([O-])(=O)C.[Zn+2:25].C([O-])(=O)C.[OH-].[Mg+2].[OH-]>>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Zn+2:25].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2.3,4.5.6,7.8.9|

|

Inputs

Step One

[Compound]

|

Name

|

Sulfo

|

|

Quantity

|

32.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

HDPE

|

|

Quantity

|

17.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

8.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

2.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

|

Step Six

[Compound]

|

Name

|

Sulfo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Mg+2].[OH-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing head for 13 minutes at 160° C.

|

|

Duration

|

13 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added over a one minute time period

|

|

Duration

|

1 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while milling at 160° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the total blend was milled for an additional 31/2 minutes at 160° C

|

|

Duration

|

2 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04220573

Procedure details

32.5 grams of a formulated Sulfo-EPT composition, 17.5 grams of HDPE, and 8.1 grams of stearic acid were blended in a Brabender mixing head for 13 minutes at 160° C. and 50 rpm. This blend was placed in a rubber mill and 2.6 grams of zinc acetate were added over a one minute time period while milling at 160° C. After the zinc acetate was completely added, the total blend was milled for an additional 31/2 minutes at 160° C. The Sulfo-EPT composition used in this experiment contained 30 milliequivalents of acid groups, and had been neutralized with 3 equivalents of magnesium hydroxide prior to blending. The amount of zinc acetate and stearic acid was sufficient to yield 3 equivalents of the preferential plasticizer zinc stearate.

[Compound]

Name

Sulfo

Quantity

32.5 g

Type

reactant

Reaction Step One

[Compound]

Name

HDPE

Quantity

17.5 g

Type

reactant

Reaction Step Two

[Compound]

Name

Sulfo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C([O-])(=O)C.[Zn+2:25].C([O-])(=O)C.[OH-].[Mg+2].[OH-]>>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Zn+2:25].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2.3,4.5.6,7.8.9|

|

Inputs

Step One

[Compound]

|

Name

|

Sulfo

|

|

Quantity

|

32.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

HDPE

|

|

Quantity

|

17.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

8.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

2.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

|

Step Six

[Compound]

|

Name

|

Sulfo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Mg+2].[OH-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing head for 13 minutes at 160° C.

|

|

Duration

|

13 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added over a one minute time period

|

|

Duration

|

1 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while milling at 160° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the total blend was milled for an additional 31/2 minutes at 160° C

|

|

Duration

|

2 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |